

2-Bromo-3'-methoxyacetophenone-13CD3 molecular weight

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Compound of Interest

Compound Name:	2-Bromo-3'- methoxyacetophenone-13CD3
CAS No.:	1329616-33-2
Cat. No.:	B588984

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Technical Whitepaper: Characterization and Application of **2-Bromo-3'-methoxyacetophenone-13CD3**

Executive Summary

2-Bromo-3'-methoxyacetophenone-13CD3 (also known as

-Bromo-3'-(methoxy-13C,d3)acetophenone) is a high-purity stable isotope-labeled derivative used primarily as an internal standard in the quantitative analysis of pharmaceutical intermediates, specifically in the synthesis and metabolic profiling of analgesics like Tapentadol and Tramadol.

This guide details the physicochemical properties, synthesis logic, and mass spectrometry (MS) behavior of the molecule.^[1] It addresses the critical need for precise molecular weight calculations in LC-MS/MS workflows, distinguishing between average molecular weight (for gravimetric preparation) and monoisotopic mass (for mass filter settings).

Molecular Characterization

Nomenclature & Structure

- IUPAC Name: 2-Bromo-1-[3-(methoxy-
)phenyl]ethanone
- Chemical Formula:
- Label Position: The isotopic label is located on the methoxy group attached to the meta-position of the aromatic ring. This placement ensures the label remains stable during metabolic demethylation studies or alpha-bromine substitution reactions.

Molecular Weight Analysis

Accurate mass spectrometry requires distinguishing between the Average Molecular Weight and the Monoisotopic Mass. The presence of Bromine (approx. 1:1 ratio of

and

) creates a distinct "M" and "M+2" doublet pattern.

Parameter	Value	Context
Average Molecular Weight	233.08 g/mol	Gravimetric Use: Use this value when calculating molarity for stock solution preparation (weighing the powder).
Monoisotopic Mass ()	232.00 Da	MS Quantification: The primary ion peak for the lighter isotopologue.
Monoisotopic Mass ()	234.00 Da	MS Quantification: The secondary ion peak (approx. equal intensity to))
Unlabeled Analog MW	229.07 g/mol	Reference for calculating the mass shift (+4 Da).

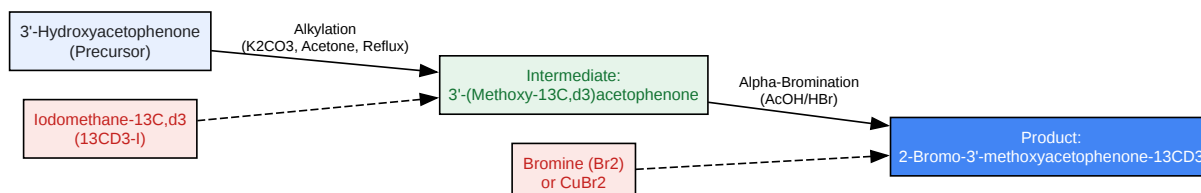
Isotopic Mass Calculation Breakdown:

- Base Framework (): 134.03 Da
- Label (): 13.003 () + 3 2.014 () = 19.045 Da
- Bromine (): 78.918 Da
- Total (Species): 134.03 + 19.045 + 78.918 231.99 Da

Synthesis & Experimental Protocols

The synthesis of **2-Bromo-3'-methoxyacetophenone-13CD3** requires a two-step protocol designed to maximize isotopic incorporation and prevent label scrambling.

Synthesis Pathway Diagram



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Figure 1: Synthetic route for the introduction of the stable isotope label followed by alpha-bromination.

Detailed Protocol

Step 1: Isotopic Labeling (O-Alkylation)

- Reagents: Dissolve 3'-hydroxyacetophenone (1.0 eq) in anhydrous acetone. Add Potassium Carbonate (, 2.0 eq) as a base.
- Label Addition: Add Iodomethane- ^{13}C ,d3 (, 1.1 eq) dropwise.
- Reaction: Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.
- Workup: Filter off inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography to yield 3'-(methoxy- ^{13}C ,d3)acetophenone.

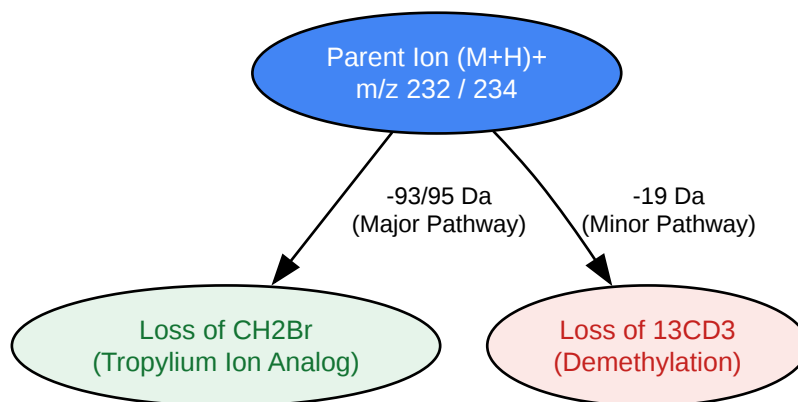
Step 2: Alpha-Bromination

- Reagents: Dissolve the labeled intermediate in Glacial Acetic Acid.
- Bromination: Add Bromine (, 1.0 eq) dropwise at 0°C. Note: Controlled addition is critical to prevent poly-bromination.
- Quench: Pour reaction mixture into ice water. The product typically precipitates as a solid or oil.
- Purification: Recrystallize from ethanol/water or purify via column chromatography. Warning: Alpha-bromo ketones are potent lachrymators; handle in a fume hood.

Mass Spectrometry & Analytical Workflow

In LC-MS/MS applications, this compound serves as an Internal Standard (IS).[2] The +4 Da mass shift prevents "cross-talk" (signal interference) with the unlabeled analyte.

Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathways in Positive Electrospray Ionization (ESI+).

LC-MS/MS Method Parameters

- Ionization Source: ESI Positive Mode.

- MRM Transitions (Recommended):

- Quantifier:

(Loss of

, retaining the

label on the ring).

- Qualifier:

(Confirmation using the

isotope).

- Chromatography: Reverse-phase C18. The deuterium label may cause a slight retention time shift (typically elutes slightly earlier) compared to the unlabeled standard due to the kinetic isotope effect.

Handling and Stability

- Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).
- Light Sensitivity: Alpha-bromo ketones are photo-labile. Protect from light to prevent degradation and liberation of HBr.
- Safety: The compound is an alkylating agent and a lachrymator. Double-glove and use a chemical fume hood.

References

- NIST Chemistry WebBook. 2-Bromo-3'-methoxyacetophenone (Unlabeled Standard Spectra). SRD 69.[3] Retrieved from [[Link](#)]
- Organic Syntheses. Acetophenone, 3-bromo- (General Bromination Protocol). Coll. Vol. 6, p.131 (1988). Retrieved from [[Link](#)]

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